molecular formula C9H11NO3 B2985171 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one CAS No. 1226425-65-5

2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one

Cat. No. B2985171
CAS RN: 1226425-65-5
M. Wt: 181.191
InChI Key: CNAQQSNASUJZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one is a pyranone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been reported to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various cellular targets, such as enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Moreover, this compound has been reported to inhibit the replication of various viruses by interfering with viral entry or replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one in lab experiments is its potential therapeutic applications. This compound has been shown to possess various biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one. One of the directions is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action and identify its cellular targets. Moreover, the development of new synthetic methods for the preparation of this compound may improve its yield and purity, which may facilitate its use in further research.

Synthesis Methods

The synthesis of 2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one involves the reaction of 2-acetylfuran with formaldehyde and propargylamine in the presence of a catalyst. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to exhibit anti-viral activity against various viruses, including HIV-1, herpes simplex virus, and influenza virus.

properties

IUPAC Name

2-(aminomethyl)-5-prop-2-enoxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-3-12-9-6-13-7(5-10)4-8(9)11/h2,4,6H,1,3,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAQQSNASUJZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=COC(=CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.